molecular formula C6H5F3N2O3 B2579200 Methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate CAS No. 881576-16-5

Methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Cat. No.: B2579200
CAS No.: 881576-16-5
M. Wt: 210.112
InChI Key: SDZQGUCUTQOCPF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with an amino group, a trifluoromethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-2-(trifluoromethyl)acetonitrile with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, while the oxazole ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(trifluoromethyl)thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    Methyl 2-amino-4-(trifluoromethyl)pyridine-5-carboxylate: Contains a pyridine ring instead of an oxazole ring.

    2-Amino-4-(trifluoromethyl)benzoxazole: Features a benzoxazole ring, adding aromaticity to the structure.

Uniqueness

Methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is unique due to its combination of an oxazole ring with a trifluoromethyl group and a carboxylate ester. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3/c1-13-4(12)2-3(6(7,8)9)11-5(10)14-2/h1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZQGUCUTQOCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(O1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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